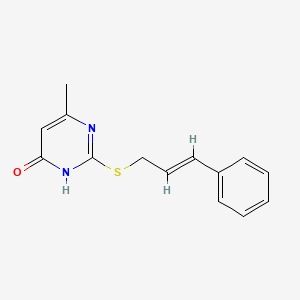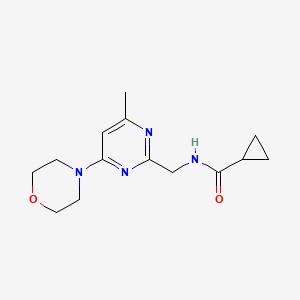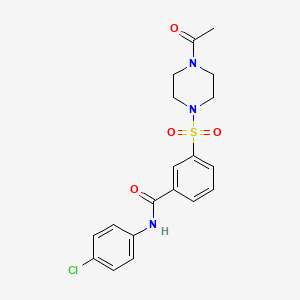![molecular formula C21H18N4O B2996583 N-([3,3'-bipyridin]-5-ylmethyl)-2-(1H-indol-3-yl)acetamide CAS No. 2185590-78-5](/img/structure/B2996583.png)
N-([3,3'-bipyridin]-5-ylmethyl)-2-(1H-indol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-([3,3’-bipyridin]-5-ylmethyl)-2-(1H-indol-3-yl)acetamide is a complex organic compound that features a bipyridine moiety linked to an indole acetamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([3,3’-bipyridin]-5-ylmethyl)-2-(1H-indol-3-yl)acetamide typically involves the following steps:
Formation of the Bipyridine Moiety: The bipyridine structure can be synthesized through a coupling reaction of pyridine derivatives.
Indole Acetamide Formation: The indole acetamide can be synthesized by reacting indole with acetic anhydride, followed by amidation.
Coupling Reaction: The final step involves coupling the bipyridine moiety with the indole acetamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions can occur at the bipyridine moiety.
Substitution: The compound can undergo substitution reactions, especially at the bipyridine and indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation reagents like N-bromosuccinimide can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the indole moiety.
Reduction: Reduced derivatives of the bipyridine moiety.
Substitution: Halogenated derivatives of the bipyridine and indole rings.
Scientific Research Applications
Chemistry
In chemistry, N-([3,3’-bipyridin]-5-ylmethyl)-2-(1H-indol-3-yl)acetamide is used as a ligand in coordination chemistry due to its ability to bind to metal ions.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule, particularly in the context of its interactions with proteins and nucleic acids.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of N-([3,3’-bipyridin]-5-ylmethyl)-2-(1H-indol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The bipyridine moiety can coordinate with metal ions, while the indole acetamide structure can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- N-(2-pyridylmethyl)-2-(1H-indol-3-yl)acetamide
- N-(4-pyridylmethyl)-2-(1H-indol-3-yl)acetamide
- N-(3-pyridylmethyl)-2-(1H-indol-3-yl)acetamide
Properties
IUPAC Name |
2-(1H-indol-3-yl)-N-[(5-pyridin-3-ylpyridin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O/c26-21(9-18-14-24-20-6-2-1-5-19(18)20)25-11-15-8-17(13-23-10-15)16-4-3-7-22-12-16/h1-8,10,12-14,24H,9,11H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEGDIIPDWRIYDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NCC3=CC(=CN=C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B2996502.png)
![4-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2996504.png)
![N-(3,4-dimethylphenyl)-2-((4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2996505.png)
![(2Z)-2-[(2-fluorophenyl)methylidene]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2996506.png)
![6,7-Bis(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2996508.png)


![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[2-(4-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetyl}piperazino)ethyl]acetamide](/img/structure/B2996513.png)


![2H,3H-1Lambda6-[1,2]thiazolo[4,5-b]pyridine-1,1,3-trione](/img/structure/B2996519.png)
![3-fluoro-N-[4-methoxy-2-(4-methylphenyl)quinolin-6-yl]benzamide](/img/structure/B2996522.png)
![5-Chloro-N-[(4-thiophen-3-yloxan-4-yl)methyl]pyrimidin-2-amine](/img/structure/B2996523.png)
